molecular formula C12H21ClO3 B6239338 tert-butyl 4-(2-chloroethyl)oxane-4-carboxylate CAS No. 2375268-68-9

tert-butyl 4-(2-chloroethyl)oxane-4-carboxylate

Cat. No.: B6239338
CAS No.: 2375268-68-9
M. Wt: 248.7
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Description

tert-butyl 4-(2-chloroethyl)oxane-4-carboxylate: is an organic compound with the molecular formula C12H21ClO3 It is a derivative of oxane, featuring a tert-butyl ester group and a 2-chloroethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-chloroethyl)oxane-4-carboxylate typically involves the reaction of oxane derivatives with tert-butyl chloroformate and 2-chloroethanol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the ester bond.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is typically purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The 2-chloroethyl group in tert-butyl 4-(2-chloroethyl)oxane-4-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.

    Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction Reactions: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

    Substitution: Various substituted oxane derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

Scientific Research Applications

Chemistry: tert-butyl 4-(2-chloroethyl)oxane-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug. The ester group can be hydrolyzed in vivo to release the active drug, making it a useful tool for drug delivery systems.

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chloroethyl)oxane-4-carboxylate involves its hydrolysis to release the active 2-chloroethyl group. This group can then interact with biological targets, such as enzymes or receptors, leading to various biochemical effects. The molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

    tert-butyl 4-(2-bromoethyl)oxane-4-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    tert-butyl 4-(2-iodoethyl)oxane-4-carboxylate: Similar structure but with an iodine atom instead of chlorine.

    tert-butyl 4-(2-fluoroethyl)oxane-4-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness: tert-butyl 4-(2-chloroethyl)oxane-4-carboxylate is unique due to the presence of the 2-chloroethyl group, which imparts specific reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

2375268-68-9

Molecular Formula

C12H21ClO3

Molecular Weight

248.7

Purity

95

Origin of Product

United States

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